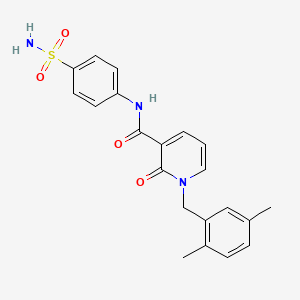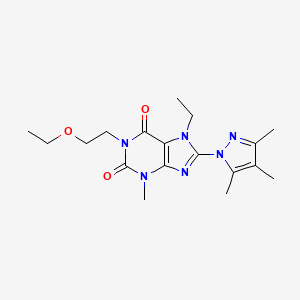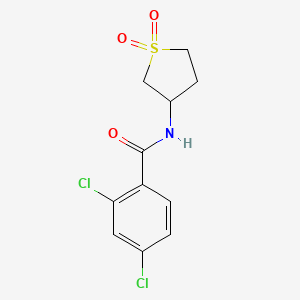
4-(4-Fluorophenyl)-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thioxo group, a trifluoromethyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the fluorophenyl group. One common synthetic route includes the reaction of 4-fluorobenzonitrile with appropriate reagents to introduce the thioxo and trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium thiocyanate (KSCN).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be utilized to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorophenyl group can enhance the compound's fluorescence properties, making it useful in imaging studies.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can be harnessed to create drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with improved performance.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
4-(4-Fluorophenyl)benzoic acid
Tris(4-fluorophenyl)phosphine
(4-Fluorophenyl)acetone
Uniqueness: 4-(4-Fluorophenyl)-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile stands out due to its combination of fluorophenyl, thioxo, and trifluoromethyl groups, which are not commonly found together in other compounds
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-sulfanylidene-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2S/c14-8-3-1-7(2-4-8)9-5-11(13(15,16)17)19-12(20)10(9)6-18/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVXEGUAAGAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=S)C2C#N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)

![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)

![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)




![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)

![4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2859170.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2859172.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2859176.png)
